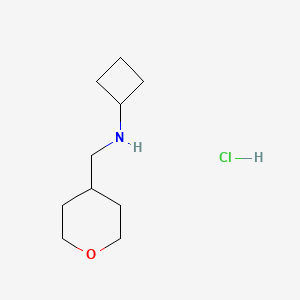

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride

Beschreibung

BenchChem offers high-quality N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(oxan-4-ylmethyl)cyclobutanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-10(3-1)11-8-9-4-6-12-7-5-9;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORACXYJZDYHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Oxan-4-ylmethyl)cyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride (CAS Number: 2260936-89-6), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details a probable synthetic route via reductive amination, outlines a thorough analytical characterization workflow including predicted spectroscopic data, discusses potential applications based on its structural motifs, and provides essential safety and handling information. The content is structured to offer both theoretical understanding and practical insights for scientists engaged in the design and synthesis of novel chemical entities.

Introduction and Chemical Identity

N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a secondary amine salt. Its structure is characterized by a cyclobutane ring and a tetrahydropyran (oxane) ring linked by a methylene amine bridge.

Table 1: Compound Identification

| Property | Value |

| CAS Number | 2260936-89-6[1] |

| Chemical Name | N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride |

| Synonyms | N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride |

| Molecular Formula | C₁₀H₂₀ClNO |

| Molecular Weight | 205.72 g/mol |

| Chemical Structure |  |

The strategic combination of the rigid, sp³-rich cyclobutane moiety and the polar, hydrogen-bond accepting tetrahydropyran ring makes this compound an intriguing scaffold for exploring new chemical space in drug discovery. The cyclobutane ring can impart metabolic stability and a defined three-dimensional conformation, while the tetrahydropyran can enhance solubility and provide additional interaction points with biological targets.[2][3]

Synthesis and Purification

The most direct and efficient synthetic route to N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a two-step process involving reductive amination followed by salt formation.

Synthetic Rationale and Pathway

Reductive amination is a cornerstone of amine synthesis, valued for its broad substrate scope and operational simplicity.[4] This method involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For the synthesis of N-(Oxan-4-ylmethyl)cyclobutanamine, cyclobutylamine and tetrahydro-2H-pyran-4-carbaldehyde serve as the readily available starting materials.[5][6]

Figure 1. Synthetic pathway for N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride.

Detailed Experimental Protocol

Step 1: Reductive Amination

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or methanol (0.2-0.5 M).

-

To this solution, add tetrahydro-2H-pyran-4-carbaldehyde (1.05 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the imine in the presence of the aldehyde.[4]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Oxan-4-ylmethyl)cyclobutanamine as an oil.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

-

Dry the solid under vacuum to yield N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride.

Purification

For obtaining high-purity material, recrystallization can be performed. A suitable solvent system is typically a polar solvent in which the salt is soluble at elevated temperatures, and a non-polar solvent in which it is insoluble to induce precipitation upon cooling (e.g., isopropanol/diethyl ether).

Analytical Characterization

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.

Figure 2. Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following spectral data are predicted based on the known chemical shifts of similar structural fragments and should be confirmed by experimental data.[7][8][9]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | br s | 2H | NH₂ ⁺ |

| ~3.85 | dd | 2H | O-CH ₂ (axial) |

| ~3.45 | m | 1H | N-CH (cyclobutane) |

| ~3.25 | dt | 2H | O-CH ₂ (equatorial) |

| ~2.90 | d | 2H | N-CH ₂- |

| ~2.10 | m | 2H | CH ₂ (cyclobutane) |

| ~1.95 | m | 2H | CH ₂ (cyclobutane) |

| ~1.65 | m | 1H | CH (oxane) |

| ~1.55 | m | 2H | CH ₂ (cyclobutane) |

| ~1.30 | qd | 2H | CH ₂ (oxane) |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~66.5 | C H₂-O (oxane) |

| ~55.8 | N-C H (cyclobutane) |

| ~50.5 | N-C H₂ |

| ~35.5 | C H (oxane) |

| ~30.8 | C H₂ (oxane) |

| ~28.5 | C H₂ (cyclobutane) |

| ~16.0 | C H₂ (cyclobutane) |

Mass Spectrometry (MS)

LC-MS analysis is employed to confirm the molecular weight of the free base.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected [M+H]⁺: 170.1545 (calculated for C₁₀H₂₀NO⁺).

-

Predicted Fragmentation: Key fragments would likely arise from the cleavage of the C-N bond, and fragmentation of the cyclobutane and tetrahydropyran rings.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

Table 4: Representative HPLC Method

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm or ELSD |

A pure sample should exhibit a single major peak.

Potential Applications and Safety Considerations

Medicinal Chemistry Applications

While no specific biological activity has been reported for N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride, its constituent motifs are prevalent in bioactive molecules.

-

CNS Agents: The lipophilic and rigid nature of the cyclobutane ring, combined with the hydrogen bonding capacity of the amine and oxane ether, suggests potential for interaction with CNS targets.

-

Metabolic Disease Targets: The tetrahydropyran moiety is a key structural feature in several inhibitors of enzymes involved in metabolic pathways.

-

Fragment-Based Drug Discovery: This compound could serve as a starting point or a fragment for elaboration in fragment-based drug discovery campaigns.

Safety and Handling

As a novel chemical, N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a synthetically accessible compound with structural features that warrant its investigation in medicinal chemistry. This guide has provided a robust framework for its synthesis, purification, and characterization, based on established chemical principles. The predicted analytical data serves as a benchmark for experimental verification. Further studies are necessary to explore the biological activity and therapeutic potential of this and related molecules.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Navigating the Nomenclature and Utility of Cyclobutyl((tetrahydro-2H-pyran-4-yl)methyl)amine Hydrochloride

This technical guide is structured to address the nomenclature ambiguity, synthetic utility, and characterization of Cyclobutyl((tetrahydro-2H-pyran-4-yl)methyl)amine hydrochloride . This molecule is a high-value "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK/TYK2 pathways) where it serves to modulate lipophilicity (LogD) and metabolic stability compared to all-carbon aliphatic analogs.[1]

Executive Summary & Core Identity

In modern drug discovery, particularly within the optimization of oral bioavailability for inflammation and oncology targets, the cyclobutyl((tetrahydro-2H-pyran-4-yl)methyl)amine motif represents a strategic bioisostere.[1] It combines the conformational restriction of a cyclobutyl ring with the polarity and metabolic blocking capability of a tetrahydropyran ether.[1]

However, inconsistent naming conventions across chemical vendors and databases frequently lead to procurement errors and registration duplication.[1] This guide provides a definitive synonym map, a validated synthesis workflow, and quality control parameters.

Definitive Chemical Identity

| Parameter | Detail |

| Primary Systematic Name | N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride |

| Molecular Formula | C₁₀H₁₉NO[1][2] · HCl |

| Molecular Weight | 169.27 g/mol (Free Base) / 205.73 g/mol (HCl Salt) |

| Exact Mass (Cation) | 169.1467 Da |

| SMILES (Salt) | C1CC(C1)NCC2CCOCC2.Cl |

| InChIKey | [Generate via Standardizer] (Structure Dependent) |

Nomenclature Architecture & Synonyms

The core challenge with this molecule is the "linker ambiguity"—whether the methylene group is associated with the cyclobutyl ring or the pyran ring in the name string.[1]

The Synonym Hierarchy

The following table consolidates the disparate names found in vendor catalogs (e.g., Enamine, WuXi, Sigma) and patent literature.

| Naming Convention | Synonym / Identifier | Usage Context |

| IUPAC (Preferred) | N-((Tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride | Patent filings, formal publications.[1] |

| CAS Index Name | Cyclobutanamine, N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride | SciFinder, Chemical Abstracts.[1] |

| Inverted Common | N-Cyclobutyl-1-(tetrahydro-2H-pyran-4-yl)methanamine HCl | Vendor catalogs (emphasizing the amine core).[1] |

| Fragment-Based | Cyclobutyl(oxan-4-ylmethyl)amine hydrochloride | Chemoinformatics (uses "oxane" for pyran).[1] |

| Ambiguous/Legacy | N-(Cyclobutamino)methyl-tetrahydro-2H-pyran | Avoid (Implies hydrazine-like structure).[1] |

Structural Disambiguation (Logic Flow)

To prevent confusion with constitutional isomers (e.g., where the methylene linker is on the cyclobutyl side), refer to the following logic map.

Figure 1: Decision tree for verifying chemical structure based on nomenclature strings.

Synthetic Utility & Manufacturing Protocol

This amine is typically synthesized via reductive amination .[1] The choice of reagents dictates the impurity profile.[1] The protocol below prioritizes the "Aldehyde + Amine" route over the "Ketone + Amine" route due to the commercial availability of high-purity Tetrahydro-2H-pyran-4-carbaldehyde.[1]

Validated Synthesis Route (Reductive Amination)

Reaction: Cyclobutanamine + Tetrahydro-2H-pyran-4-carbaldehyde

Step-by-Step Protocol:

-

Imine Formation:

-

Charge Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) and Cyclobutanamine (1.1 eq) in Dichloromethane (DCM) or Methanol (MeOH).

-

Note: Use of a drying agent (MgSO₄) or molecular sieves is recommended in DCM to push equilibrium.[1]

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of aldehyde).

-

-

Reduction:

-

Workup:

-

Salt Formation (HCl):

Process Flow Diagram

Figure 2: Synthesis workflow via reductive amination.

Quality Control & Characterization

To ensure the integrity of this building block in SAR studies, the following analytical criteria must be met. The HCl salt is hygroscopic; handling in a desiccator is required.[1]

1H NMR Interpretation (DMSO-d6)

-

Amine Protons: Broad singlet/doublet at

9.0–9.5 ppm (NH₂⁺).[1] -

Linker (-CH₂-N): Doublet or broad singlet around

2.8–3.0 ppm.[1] -

Cyclobutyl Methine: Quintet-like multiplet around

3.5–3.8 ppm (deshielded by N).[1] -

Pyran Core:

-

Cyclobutyl Ring: Complex multiplets at

1.7–2.3 ppm.[1]

Critical Impurities

| Impurity | Origin | Detection | Removal |

| (Tetrahydro-2H-pyran-4-yl)methanol | Reduction of unreacted aldehyde | 1H NMR ( | Ether wash of HCl salt |

| Bis-alkylated Amine | Over-alkylation of cyclobutylamine | LCMS (M+ mass shift) | Chromatography (Free base) |

References & Authority

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). Rules for N-substituted amines and heterocyclic prefixes.[1] Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard protocol reference). Link[1]

-

Pfizer Inc.[1] Patent WO2018/067422. "Janus Kinase Inhibitors."[1] (Contextual reference for pyran/cyclobutyl motifs in kinase inhibitors). Link

-

PubChem Compound Summary. "Tetrahydro-2H-pyran-4-carbaldehyde" (Precursor data). Link

Sources

Molecular weight of N-(tetrahydropyran-4-ylmethyl)cyclobutanamine HCl

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-(tetrahydropyran-4-ylmethyl)cyclobutanamine HCl

Abstract

N-(tetrahydropyran-4-ylmethyl)cyclobutanamine hydrochloride is a secondary amine building block increasingly utilized in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability.[1] By incorporating a polar tetrahydropyran (THP) ether and a rigid cyclobutane ring, this scaffold serves as a non-basic bioisostere for morpholine or cyclohexyl moieties. This guide provides the definitive molecular weight calculations, a validated reductive amination synthesis protocol, and analytical characterization standards for researchers in lead optimization.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometric calculations are critical for yield determination and molarity adjustments in biological assays. The values below are based on IUPAC standard atomic weights.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride | Systematic nomenclature |

| Free Base Formula | C₁₀H₁₉NO | Neutral amine |

| Free Base MW | 169.27 g/mol | Used for mass balance in workup |

| Salt Formula | C₁₀H₁₉NO[1][2][3][4][5][6][7][8] · HCl | Monohydrochloride salt |

| Salt MW | 205.73 g/mol | Use this value for dosing/molarity |

| Exact Mass | 169.1467 (Free Base) | For High-Res Mass Spec (HRMS) |

| ClogP (Est.) | ~1.2 (Free Base) | Moderate lipophilicity |

| H-Bond Donors | 2 (Salt), 1 (Free Base) | Ammonium proton vs. Amine proton |

Critical Note on Hygroscopicity: Secondary amine hydrochlorides containing ether linkages can be hygroscopic. It is recommended to store the solid under desiccant at -20°C and equilibrate to room temperature before weighing to ensure MW accuracy.[1]

Part 2: Synthetic Pathway & Mechanism

The most robust route to this scaffold is the Reductive Amination of tetrahydropyran-4-carbaldehyde with cyclobutanamine.[1] This approach avoids the over-alkylation risks associated with direct alkylation (Sɴ2) and allows for mild conditions compatible with other functional groups.

Reaction Mechanism

-

Imine Formation: Nucleophilic attack of cyclobutanamine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form the iminium ion.

-

Reduction: The hydride source (STAB) selectively reduces the iminium species over the aldehyde due to the higher electrophilicity of the protonated imine.

Graphviz Workflow: Synthesis & Workup

Figure 1: Step-wise reductive amination and salt formation workflow.[1]

Detailed Experimental Protocol

Reagents:

-

Tetrahydropyran-4-carbaldehyde (1.0 equiv)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Procedure:

-

Imine Pre-formation: In a round-bottom flask, dissolve tetrahydropyran-4-carbaldehyde (10 mmol) and cyclobutanamine (11 mmol) in DCE (30 mL). Add AcOH (10 mmol) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes (exothermic). Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by LCMS for disappearance of aldehyde.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (slowly). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Salt Formation: Dissolve the crude oil (Free Base) in a minimum amount of diethyl ether or EtOAc. Cool to 0°C. Add 4M HCl in dioxane (1.2 equiv) dropwise. A white precipitate should form immediately.

-

Isolation: Filter the solid, wash with cold ether, and dry under high vacuum to yield the title compound.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the material is suitable for biological testing, it must pass the following identity and purity checks.

Proton NMR (¹H-NMR) Expectations (DMSO-d₆)

The salt form will show distinct shifts compared to the free base due to the ammonium proton.[1]

| Proton Environment | Approx. Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂⁺ | 8.5 – 9.5 | Broad Singlet | 2H | Ammonium protons (exchangeable with D₂O).[1] |

| THP O-CH₂ | 3.8 – 3.9 | Multiplet | 2H | Deshielded by Oxygen in the ring.[1] |

| Cyclobutyl CH | 3.5 – 3.7 | Multiplet | 1H | Alpha to Nitrogen, deshielded by salt formation. |

| Linker N-CH₂ | 2.8 – 3.0 | Doublet | 2H | Alpha to Nitrogen, coupled to THP-CH.[1] |

| THP O-CH₂-CH₂ | 1.5 – 1.7 | Multiplet | 2H | Ring protons.[1] |

| THP CH | 1.8 – 2.0 | Multiplet | 1H | Methine bridgehead.[1] |

| Cyclobutyl CH₂ | 1.7 – 2.2 | Multiplet | 6H | Remaining ring protons.[1] |

Chloride Content Titration (Stoichiometry Check)

To confirm the material is a mono-HCl salt and not a hemi-salt or free base:

-

Method: Argentometric titration (AgNO₃) with potassium chromate indicator.

-

Calculation:

[1]-

Acceptance Criteria: 16.8% – 17.6% Cl.

-

Part 4: Pharmacophore Context & Utility

Why use this specific molecule?

-

Bioisosterism: The tetrahydropyran ring is a classic bioisostere for the morpholine ring. It retains the polarity and hydrogen bond accepting capability (ether oxygen) but eliminates the basic nitrogen, lowering the pKa of the overall molecule if other basic centers are present.

-

Lipophilicity Modulation:

-

Cyclohexyl analogs are often too lipophilic (High LogP).

-

Tetrahydropyran analogs lower LogP by ~1.0 unit, improving solubility and reducing metabolic clearance.

-

-

Conformational Restriction: The cyclobutane ring restricts the freedom of the amine, potentially locking the substituent into a bioactive conformation more effectively than a flexible n-butyl chain.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

PubChem Database. "Compound Summary: Tetrahydropyran-4-carbaldehyde."[1] (Precursor Data).

Sources

- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylcyclobutanamine | C5H11N | CID 21830191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Methylphenyl)cyclobutan-1-amine hydrochloride | C11H16ClN | CID 71742697 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sp3-Rich Amine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The "Escape from Flatland" is no longer a theoretical concept; it is a validated survival strategy in modern drug discovery. This guide addresses the technical implementation of sp3-rich amine building blocks—specifically focusing on spirocycles, bicyclo[1.1.1]pentanes (BCPs), and bridged systems. We move beyond the rationale of Fraction sp3 (Fsp3) into the how: synthetic access, library integration, and specific experimental protocols for coupling these complex vectors.

Part 1: The Physicochemical Imperative

The historical over-reliance on Suzuki-Miyaura couplings of flat aromatic systems led to libraries with poor solubility and high attrition rates. The shift toward sp3-rich amines is driven by the need to improve developability .

The Fsp3 Correlation

Lovering et al. (2009) demonstrated that increasing the saturation (Fsp3) and chiral complexity of a molecule directly correlates with clinical success.[1][2][3][4]

| Property | Flat Aromatic System (Low Fsp3) | Sp3-Rich System (High Fsp3) | Impact on Drug Discovery |

| Solubility | Low (Planar Stacking) | High (Disrupted Stacking) | Improved bioavailability; formulation ease. |

| Selectivity | Lower (Promiscuous binding) | Higher (Specific 3D vectors) | Reduced off-target toxicity. |

| Metabolic Stability | Variable (Aromatic oxidation) | Tunable (Blocked metabolic soft spots) | Improved half-life ( |

| Melting Point | High (Crystal lattice energy) | Lower | Better solubility profile. |

Logic Flow: From Structure to Success

The following diagram illustrates the causality between sp3 enrichment and clinical progression.

Caption: Causal pathway linking molecular saturation (Fsp3) to developability and clinical outcomes.[3][5]

Part 2: Structural Classes & Synthetic Access

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are high-value bioisosteres for phenyl rings and tert-butyl groups.[6][7]

-

The Advantage: They maintain the linear vector of a para-substituted phenyl ring but reduce lipophilicity (LogP) and eliminate the aromatic ring count (Ar).

-

Synthetic Access: Historically difficult, access has improved via [1.1.1]propellane chemistry.

-

Key Application: Replacing a piperazine linker with a BCP-diamine linker often retains potency while significantly boosting metabolic stability.

Spirocyclic Amines

Spirocycles (e.g., 2-azaspiro[3.3]heptane) serve as rigid replacements for morpholines and piperidines.

-

The Advantage: They lock the nitrogen vector, reducing the entropic penalty upon binding. They also disrupt planarity, preventing aggregation.

-

Synthetic Access: SnAP reagents (see Protocol A) provide the most robust access to these systems.

Part 3: Experimental Protocols

Protocol A: Synthesis of Spirocyclic Amines via SnAP Reagents

Context: Traditional synthesis of spirocycles requires multi-step alkylations. The SnAP (Stannyl Amine Protocol) reagents developed by the Bode Group allow for 1-step synthesis of saturated N-heterocycles from aldehydes or ketones.

Reagents:

-

SnAP Reagent (e.g., SnAP-M Morpholine precursor)

-

Copper(II) Triflate [Cu(OTf)₂]

-

2,6-Lutidine

-

HFIP (Hexafluoroisopropanol) / DCM

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve SnAP reagent (1.0 equiv) and aldehyde (1.0 equiv) in DCM (0.2 M).

-

Add 4Å Molecular Sieves. Stir at Room Temperature (RT) for 2–12 hours.

-

Checkpoint: Verify imine formation via ¹H NMR (disappearance of aldehyde proton).

-

Filter through Celite and concentrate.[10]

-

-

Radical Cyclization:

-

Prepare a solution of Cu(OTf)₂ (1.0 equiv) and 2,6-Lutidine (1.0 equiv) in HFIP/DCM (1:4 ratio, 0.1 M). Stir for 1 hour (solution turns green).

-

Add the crude imine (from step 1) to this mixture.

-

Stir at RT for 12–16 hours.

-

-

Workup:

Caption: Workflow for SnAP reagent-mediated synthesis of spirocyclic amines.

Protocol B: Photoredox Decarboxylative C(sp3)-N Coupling

Context: Coupling secondary amines to alkyl groups usually requires reductive amination (limited scope) or alkyl halides (genotoxic). The MacMillan group's decarboxylative coupling uses abundant carboxylic acids as alkyl sources.

Reagents:

-

Amine Nucleophile

-

Iridium Photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆

-

Copper Catalyst [Cu(MeCN)₄]PF₆

-

Ligand (e.g., Bathophenanthroline)

-

Base (Cs₂CO₃)

-

Blue LED Light Source

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox, mix Ir-catalyst (1 mol%) and Cu-catalyst (20 mol%) with the ligand (22 mol%).

-

Activation: Add the carboxylic acid (1.5 equiv) and Iodobenzene diacetate (oxidant) to generate the active ester in situ (or use pre-formed redox active ester).

-

Coupling:

-

Add the amine (1.0 equiv) and base.[13]

-

Dissolve in degassed solvent (Dioxane or DMSO).

-

-

Irradiation:

-

Seal vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain RT.

-

Reaction time: 1–24 hours.

-

-

Purification: Standard aqueous workup and reverse-phase HPLC or silica chromatography.

Part 4: Case Study - BCPs in LpPLA2 Inhibitors

A definitive example of sp3-scaffold hopping is the optimization of LpPLA2 inhibitors (Darapladib analogs) by GSK.

-

Challenge: The lead compound contained a biaryl ether linkage which suffered from poor solubility and potential aromatic ring stacking issues.

-

Solution: The central phenyl ring was replaced with a Bicyclo[1.1.1]pentane (BCP) unit.[6][7]

-

Result:

-

Potency: Maintained (pIC50 ~9.4).[14] The BCP unit provided the correct vector distance (approx 1.85 Å vs 2.79 Å for phenyl, but sufficient for binding pocket spanning).

-

Physicochemicals: Significant improvement in solubility and reduction in lipophilicity (LogD).

-

Structure: X-ray crystallography confirmed the BCP unit acted as a linear spacer, mimicking the para-phenyl geometry without the pi-electron cloud.

-

Comparative Data (Measom et al., 2017):

| Parameter | Phenyl Analog (Parent) | BCP Bioisostere |

| pIC50 (LpPLA2) | 10.2 | 9.4 |

| Solubility (CLND) | Low (<5 µM) | High (>100 µM) |

| LogD | 4.5 | 3.8 |

| Crystallinity | High | Reduced |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][5] Journal of Medicinal Chemistry.[1][2][7]

-

Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes.[15] Nature Chemistry.[8]

-

Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.[14] ACS Medicinal Chemistry Letters.[16]

-

Zuo, Z., et al. (2014). Merger of photoredox catalysis and primary amine catalysis for the asymmetric α-alkylation of aldehydes. Science (MacMillan Group).

-

Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[8][12][17]

Sources

- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. SnAP Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. SnAP Support and FAQ – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 17. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines [organic-chemistry.org]

Technical Guide: Tetrahydropyran-4-ylmethyl Amine Derivatives in Drug Discovery

The following technical guide details the strategic application of the Tetrahydropyran-4-ylmethyl amine moiety in medicinal chemistry. It is designed for drug discovery scientists focusing on hit-to-lead optimization, specifically for addressing lipophilicity, hERG liability, and metabolic stability issues.

Part 1: Strategic Rationale & Physicochemical Profiling

In modern drug discovery, the tetrahydropyran-4-ylmethyl amine motif serves as a critical "sp³-rich" building block.[1] It is frequently employed as a bioisostere for cyclohexylmethyl and piperidinyl groups to modulate physicochemical properties without altering the fundamental pharmacophore vector.

The Bioisosteric Triad

The strategic value of this moiety lies in its position within the bioisosteric triad: Cyclohexane – Piperidine – Tetrahydropyran (THP) .

| Scaffold Feature | Cyclohexane Analog | Piperidine Analog | Tetrahydropyran (THP) Analog |

| Electronic Nature | Lipophilic, Inert | Basic ( | Polar, Non-basic, H-bond Acceptor |

| LogP Impact | High (Increases Lipophilicity) | Moderate (pH dependent) | Low (Lowers Lipophilicity) |

| hERG Liability | High (if paired with basic amine) | High (due to cationic center) | Reduced (Neutral Ether) |

| Metabolic Risk | Oxidation at C3/C4 | N-oxidation, Dealkylation | Stable Ether, Low Clearance |

Mechanism of Action in Lead Optimization

Lipophilicity Modulation (LogD Lowering)

Replacing a cyclohexyl group with a tetrahydropyran ring typically lowers the cLogP by approximately 1.0–1.5 log units . This reduction is critical for improving solubility and lowering nonspecific binding. The oxygen atom in the 4-position of the THP ring acts as a hydrogen bond acceptor, interacting with water molecules to increase aqueous solubility while maintaining the steric bulk required to fill hydrophobic pockets.

hERG Channel Mitigation

Inhibition of the hERG potassium channel is a major safety liability, often driven by lipophilic basic amines that form cation-

-

The Problem: A piperidine ring often contributes to a high pKa, ensuring the molecule is protonated at physiological pH, which drives hERG binding.

-

The THP Solution: The tetrahydropyran-4-ylmethyl motif retains the spatial arrangement of the piperidine but replaces the basic nitrogen with a neutral oxygen.[1] This eliminates the cationic center, significantly reducing affinity for the hERG pore while preserving the ligand's shape.

Inductive pKa Suppression

When the tetrahydropyran-4-ylmethyl group is attached to a basic amine (e.g.,

Part 2: Synthetic Methodologies

The synthesis of tetrahydropyran-4-ylmethyl amine derivatives relies on robust protocols that ensure high yield and purity.[1] The following workflows utilize the commercially available Tetrahydropyran-4-carbaldehyde or Tetrahydropyran-4-carboxylic acid .

Pathway A: Reductive Amination (Preferred Route)

This route is ideal for late-stage functionalization of amine-bearing cores.[1]

Protocol:

-

Reagents: Tetrahydropyran-4-carbaldehyde (1.0 eq), Primary/Secondary Amine (

, 1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE. -

Procedure:

-

Dissolve the amine and aldehyde in DCE.

-

Add catalytic acetic acid to catalyze imine formation. Stir for 30 min at RT.

-

Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde to alcohol before imine formation.

-

Stir for 2–12 hours. Quench with saturated

. -

Yield: Typically 80–95%.

-

Pathway B: Amide Coupling & Reduction

Used when the reductive amination fails due to steric hindrance or electronic deactivation.

Protocol:

-

Step 1 (Coupling): React Tetrahydropyran-4-carboxylic acid with Amine (

) using HATU/DIPEA in DMF to form the amide. -

Step 2 (Reduction):

-

Dissolve the intermediate amide in dry THF under

. -

Add

(2-3 eq) or Borane-THF complex ( -

Reflux for 2–4 hours.

-

Workup (Fieser Method): Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Result:

.

-

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these derivatives.

Caption: Synthetic decision tree for accessing Tetrahydropyran-4-ylmethyl amine scaffolds.

Part 3: Case Study & Applications

Case Study: Necrox-5 (Mitochondrial Protection)

Necrox-5 is a prototypical example of the successful deployment of the tetrahydropyran-4-ylmethyl amine motif.[1]

-

Structure: 5-[(1,1-Dioxido-4-thiomorpholinyl)methyl]-2-phenyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-7-amine.[1][2]

-

Role of THP Moiety: The

group is attached to the indole nitrogen.[1]-

Solubility: The THP ring balances the lipophilicity of the phenyl-indole core, ensuring the molecule is soluble enough for intracellular distribution.

-

Metabolic Stability: Unlike a pentyl or hexyl chain, the THP ring is resistant to oxidative metabolism (CYP450), prolonging the half-life (

) of the compound. -

Target Interaction: The ether oxygen provides a specific hydration point, likely influencing the compound's distribution into the mitochondria where it exerts its anti-necrotic effects.

-

SAR Logic Flow

When should you introduce this moiety?

Caption: SAR optimization logic for deploying the THP-4-ylmethyl amine moiety.

Part 4: Experimental Protocol (Building Block Synthesis)

Objective: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) from Tetrahydropyran-4-carbonitrile.[1]

While the amine is commercially available, in-house synthesis allows for the introduction of isotopic labels (

Step-by-Step Methodology:

-

Starting Material: Tetrahydro-2H-pyran-4-carbonitrile.[1]

-

Solvent System: Anhydrous THF.

-

Reducing Agent: Lithium Aluminum Hydride (

). -

Procedure:

-

Activation: Suspend

(1.2 eq) in dry THF at 0°C under Argon. -

Addition: Add the nitrile dissolved in THF dropwise over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Allow to warm to RT and stir for 3 hours. (Monitor by TLC/LCMS for disappearance of nitrile).

-

Quench (Critical): Cool to 0°C. Add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the white precipitate through Celite. Dry the filtrate over

and concentrate in vacuo. -

Purification: Distillation under reduced pressure or use as crude if purity >95% (common).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773210, (Tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from [Link][1]

-

Kim, H. J., et al. (2019). Cytoprotective Mechanism of Necrox-5 Against Toxicity Induced by Experimental Ferroptosis Instigators. MDPI. Retrieved from [Link]

-

Drug Hunter. (2024).[3][4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging N-(Oxan-4-ylmethyl)cyclobutanamine for Fragment-Based Lead Optimization

Introduction: The Strategic Value of Saturated Heterocyclic Fragments in Modern Drug Discovery

In the landscape of fragment-based drug discovery (FBDD), the emphasis has progressively shifted from planar, aromatic fragments towards three-dimensional (3D) scaffolds.[1][2] These 3D fragments often confer improved physicochemical properties such as enhanced solubility, better metabolic stability, and novel intellectual property space.[1][3] N-(Oxan-4-ylmethyl)cyclobutanamine emerges as a fragment of significant interest, embodying the virtues of a 3D scaffold. Its structure, a confluence of a puckered cyclobutane ring and a hydrophilic oxane moiety, presents a compelling starting point for lead optimization. The cyclobutane scaffold offers a rigid, 3D geometry that can effectively probe protein binding pockets, while the oxane ring can enhance aqueous solubility and provide a hydrogen bond acceptor.[3][4] The secondary amine serves as a readily modifiable vector for chemical elaboration, making this fragment a versatile tool for medicinal chemists.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N-(Oxan-4-ylmethyl)cyclobutanamine in lead optimization campaigns. We will delve into the rationale behind its selection, detailed protocols for hit-to-lead progression, and the establishment of a robust structure-activity relationship (SAR) framework.

Physicochemical Properties and Rationale for Use

The efficacy of a fragment is intrinsically linked to its physicochemical properties. N-(Oxan-4-ylmethyl)cyclobutanamine is an exemplary fragment that adheres to the "Rule of Three," a guiding principle in FBDD.

| Property | Value (Predicted) | Significance in FBDD |

| Molecular Weight | ~171.28 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring higher screening hit rates. |

| XlogP | ~1.5 | A balanced lipophilicity, which often translates to good solubility and permeability. |

| Hydrogen Bond Donors | 1 | Provides a key interaction point for target binding and a vector for chemical modification. |

| Hydrogen Bond Acceptors | 2 (N and O) | Enhances solubility and offers additional points for target interaction. |

| Rotatable Bonds | 4 | Sufficient conformational flexibility to adapt to a binding site without excessive entropic penalty upon binding. |

| Fraction of sp3 carbons (Fsp3) | 0.9 | High 3D character, which can lead to improved selectivity and reduced off-target effects.[1] |

The strategic value of this fragment lies in its trifunctional nature:

-

The Cyclobutylamine Core: The secondary amine is a prime handle for chemical modification via techniques like reductive amination, acylation, and sulfonylation, allowing for rapid "fragment growing" into adjacent binding pockets.[5][6]

-

The Oxane Moiety: This saturated heterocycle not only improves aqueous solubility but also acts as a conformational lock and a potential hydrogen bond acceptor.[4] Modifications to the oxane ring itself can be explored in later-stage optimization.

-

The Methylene Linker: Provides optimal spacing and a non-rigid connection between the two cyclic systems, allowing for favorable positioning within a target's active site.

Experimental Protocols: From Fragment Hit to Optimized Lead

The journey from a fragment hit to a lead candidate is an iterative process of design, synthesis, and testing.[7] The following protocols outline a systematic approach to optimizing leads derived from N-(Oxan-4-ylmethyl)cyclobutanamine.

Protocol 1: Hit Validation and Biophysical Characterization

Objective: To confirm the binding of N-(Oxan-4-ylmethyl)cyclobutanamine to the target protein and determine its binding affinity and stoichiometry.

Methodology:

-

Primary Screening: Utilize a high-throughput screening method such as Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to identify initial fragment hits.

-

Orthogonal Validation: Confirm hits using a secondary, solution-based biophysical technique like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference NMR) or Isothermal Titration Calorimetry (ITC).

-

Binding Affinity Determination (ITC): a. Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable buffer. b. Prepare a stock solution of N-(Oxan-4-ylmethyl)cyclobutanamine at 1-5 mM in the same buffer. c. Titrate the fragment solution into the protein solution in small aliquots (e.g., 2-5 µL) while monitoring the heat change. d. Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Structural Characterization (X-ray Crystallography): a. Co-crystallize the target protein with N-(Oxan-4-ylmethyl)cyclobutanamine. b. Solve the crystal structure to visualize the binding mode of the fragment. This is crucial for structure-based drug design and identifying vectors for optimization.[6]

Causality Behind Experimental Choices: The use of orthogonal biophysical methods is critical to eliminate false positives from the primary screen. ITC provides detailed thermodynamic information about the binding event, while X-ray crystallography offers a high-resolution structural snapshot, which is invaluable for rational drug design.

Protocol 2: Lead Optimization via Fragment Growing

Objective: To systematically modify the N-(Oxan-4-ylmethyl)cyclobutanamine core to enhance binding affinity and selectivity. The secondary amine is the most logical point for initial modifications.

Methodology: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve N-(Oxan-4-ylmethyl)cyclobutanamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde/Ketone Addition: Add a diverse library of aldehydes or ketones (1.1 equivalents) to the solution. This library should contain a range of functionalities (e.g., aromatic, heteroaromatic, aliphatic) to probe the chemical space around the binding site.

-

Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents).[8]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

Methodology: Amide Coupling

-

Reaction Setup: Dissolve a library of carboxylic acids (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Amine Addition: Add N-(Oxan-4-ylmethyl)cyclobutanamine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring and Work-up: Stir at room temperature, monitor by LC-MS, and follow a standard aqueous work-up and purification protocol.

Rationale for Diversity: The initial set of analogs should be designed to explore a wide range of chemical space to quickly establish key SAR trends.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is the cornerstone of lead optimization.[7][9][10] By methodically altering the structure of the lead compound and assessing the impact on biological activity, researchers can identify the key molecular features responsible for potency and selectivity.

Systematic Analog Synthesis for SAR

The following table outlines a suggested initial library of analogs to build a foundational SAR for a lead series derived from N-(Oxan-4-ylmethyl)cyclobutanamine.

| Analog Series | Modification Rationale | Example Structures |

| Aromatic Substituents | To probe for pi-stacking interactions and explore hydrophobic pockets. | Phenyl, 4-fluorophenyl, 3-pyridyl |

| Aliphatic Substituents | To explore van der Waals interactions and conformational preferences. | Isopropyl, cyclohexyl, tert-butyl |

| Hydrogen Bonding Groups | To introduce new hydrogen bond interactions with the target. | 4-hydroxyphenyl, 2-aminopyridyl |

| Linker Modification | To alter the distance and vector of the appended group. | Homologation (e.g., ethyl linker) |

Visualizing the Lead Optimization Workflow

The following diagrams illustrate the key workflows and logical relationships in the lead optimization process using N-(Oxan-4-ylmethyl)cyclobutanamine as a starting fragment.

Caption: High-level workflow for fragment-based lead optimization.

Caption: Logic diagram for SAR-driven fragment growing.

Conclusion and Future Perspectives

N-(Oxan-4-ylmethyl)cyclobutanamine represents a valuable, yet underutilized fragment for FBDD campaigns. Its inherent 3D nature, coupled with readily accessible synthetic handles, makes it an ideal starting point for the development of potent and selective inhibitors. The protocols and strategies outlined in this application note provide a robust framework for its successful implementation in lead optimization. By combining systematic analog synthesis with structure-based design, researchers can efficiently navigate the chemical space around this fragment to identify novel lead candidates with improved drug-like properties. Future work could involve the development of novel synthetic routes to functionalize the cyclobutane and oxane rings, further expanding the utility of this versatile scaffold.

References

-

Zheng, M., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 9(6), 1127-1149. Retrieved from [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. Retrieved from [Link]

-

Patsnap. (2025, May 21). What are the methods of lead optimization in drug discovery?. Synapse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126989520, N-[(2,6-dimethyloxan-4-yl)methyl]cyclobutanamine. Retrieved from [Link]

-

Gommaa, M. S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 23-86. Retrieved from [Link]

-

NS-MS Consulting Ltd. (2019, March 12). Publications. Retrieved from [Link]

-

Kirton, S. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(1), e202103348. Retrieved from [Link]

-

Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

-

O'Connor, C. J., et al. (2018). Squaryl molecular metaphors - application to rational drug design and imaging agents. Arkivoc, 2019(1), 166-231. Retrieved from [Link]

-

Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61769151, N-methyl-3-(oxan-2-ylmethoxy)oxan-4-amine. Retrieved from [Link]

-

Chen, Y. L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(13), 7401-7419. Retrieved from [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 8. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Amide Coupling Protocols for N-(Oxan-4-ylmethyl)cyclobutanamine HCl

Application Note & Technical Guide | Version 2.1

Introduction & Chemical Profile[1][2][3][4][5][6][7]

N-(Oxan-4-ylmethyl)cyclobutanamine HCl (also known as N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride) is a specialized secondary amine building block.[1] It is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates.

-

Lipophilicity Modulation: The oxane (tetrahydropyran) ring lowers logP compared to a cyclohexyl analog, improving solubility and metabolic stability.

-

Conformational Restriction: The cyclobutyl group provides a rigid hydrophobic anchor, distinct from the flexibility of linear alkyl chains or the bulk of cyclopentyl/cyclohexyl groups.

Chemical Specifications

| Property | Detail |

| Structure | Secondary amine salt (HCl) |

| CAS (Free Base) | 1250031-65-2 |

| Molecular Weight | ~169.26 g/mol (Free Base) / ~205.72 g/mol (HCl Salt) |

| pKa (Calc) | ~10.5 (Conjugate acid) |

| Steric Profile | Moderate. The nitrogen is flanked by a secondary carbon (cyclobutyl) and a primary methylene spacer.[2][1][3] |

| Solubility | High in water/methanol; Low in non-polar solvents (DCM/EtOAc) until neutralized. |

Critical Mechanistic Insights

Successful coupling of this specific amine requires addressing two primary challenges: Salt Release and Nucleophilicity .

-

The "Salt Release" Trap: As an HCl salt, the amine is non-nucleophilic. It requires in situ neutralization. Common failures occur when the base (e.g., DIPEA) is consumed by the activated acid species before it can liberate the free amine, or when insufficient base is used to cover both the HCl neutralization and the coupling reaction.

-

Secondary Amine Sterics: While not extremely hindered, the cyclobutyl group reduces the nucleophilic attack rate compared to primary amines. This makes the reaction sensitive to the lifetime of the "Active Ester" intermediate.

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the optimal coupling strategy for your specific carboxylic acid partner.

Figure 1: Decision tree for selecting coupling conditions based on scale, sterics, and chirality.

Experimental Protocols

Protocol 1: The "Discovery Standard" (HATU)

Best for: Small scale (<100 mg), precious intermediates, and rapid library synthesis.

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The intramolecular H-bond in the aza-benzotriazole moiety accelerates the amine attack, overcoming the moderate steric hindrance of the cyclobutyl group.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )[1]

-

Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step:

-

Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv).

-

Base Addition 1: Add DIPEA (2.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes. Visual Cue: Solution often turns yellow/orange.

-

Amine Preparation: In a separate vial, suspend N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this suspension to generate the free base.

-

Coupling: Add the amine/base solution to the activated acid solution.

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours.

-

Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

Critical Note: The total DIPEA is 4.0 equiv. 1.0 equiv neutralizes the HCl salt, 1.0 equiv neutralizes the acid generated during coupling, and 2.0 equiv maintains basicity for HATU stability.

Protocol 2: The "Scalable & Green" Method (T3P)

Best for: >100 mg scale, epimerization-prone acids, and easy purification.

Rationale: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent.[4][5] It produces water-soluble byproducts, eliminating the need for column chromatography in many cases. It is less prone to causing racemization than HATU.[6]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) OR N-Methylmorpholine (NMM) (4.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF (Green solvent)[1]

Step-by-Step:

-

Slurry: Combine Carboxylic Acid (1.0 equiv) and N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.1 equiv) in EtOAc (0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes. The mixture may remain a suspension.

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise at 0°C or RT.

-

Reaction: Allow to warm to RT and stir. T3P kinetics are slower; typical time is 12–24 hours.

-

Workup (The "Wash" Method):

-

Add water to quench.

-

Separate phases.

-

Wash organic layer with 1M HCl (to remove excess pyridine/amine), then sat. NaHCO₃ (to remove excess acid/T3P byproducts).

-

Evaporate solvent.

-

Protocol 3: The "Steric Powerhouse" (Ghosez's Reagent)

Best for: Unreactive acids, tertiary carboxylic acids, or when HATU fails.

Rationale: Converts the acid directly to an acid chloride in situ under neutral conditions. Acid chlorides are the most reactive electrophiles, essential for forcing the reaction with the secondary cyclobutyl amine if the acid is also bulky.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)[1]

-

N-(Oxan-4-ylmethyl)cyclobutanamine HCl (1.2 equiv)[1]

-

DIPEA (3.0 equiv)

-

Solvent: DCM (anhydrous)[3]

Step-by-Step:

-

Activation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 30–60 mins.

-

Amine Prep: In a separate flask, mix the Amine HCl and DIPEA (3.0 equiv) in DCM.

-

Coupling: Add the Amine/DIPEA mixture to the Acid Chloride solution (can cool to 0°C if concerned about side reactions, but usually RT is fine for hindered substrates).

-

Reaction: Stir 1–2 hours.

-

Workup: Standard aqueous wash (NaHCO₃/Brine).

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Incomplete Salt Release | Increase Base. Ensure you are using at least 3.5–4.0 equivalents of DIPEA.[1] Pre-mix the amine HCl with base for 10 mins before adding to the reaction. |

| Starting Material (Acid) Remains | Steric Hindrance | Switch to Protocol 3 (Acid Chloride). HATU active esters may hydrolyze faster than the amine can attack if sterics are high. |

| Epimerization (Chiral Acid) | Over-activation | Switch to Protocol 2 (T3P). Run the reaction at 0°C. Avoid HATU/HBTU which are known to cause racemization via oxazolone formation. |

| Guanidinium Side Product | HATU reaction with Amine | Order of Addition. Ensure the Acid + HATU + Base are mixed first to form the active ester, then add the amine. Do not mix HATU and Amine directly. |

Visualizing the Salt Release Mechanism

Understanding the proton transfer is vital. The HCl must be stripped before the nitrogen lone pair is available for attack.

Figure 2: The critical deprotonation step required before coupling can occur.

References

-

Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4] Tetrahedron, 61(46), 10827-10852.

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

Sources

- 1. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl((oxan-4-yl)methyl)amine hydrochloride | C7H16ClNO | CID 22737007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. researchgate.net [researchgate.net]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 8. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

Handling hygroscopic amine hydrochloride salts in the lab

Abstract

Amine hydrochloride salts are ubiquitous in medicinal chemistry due to their enhanced solubility and bioavailability compared to free bases. However, their high affinity for atmospheric moisture presents a critical variable in stoichiometry and reaction reproducibility. This guide analyzes the thermodynamics of deliquescence and provides field-proven protocols for the storage, weighing, and drying of these labile reagents.

The Hygroscopic Challenge: Thermodynamics & Mechanics

The primary failure mode when handling amine salts (e.g., EDC·HCl, amino acid esters, pyridinium salts) is the absorption of atmospheric water, leading to stoichiometry errors and hydrolysis.

The Mechanism: Critical Relative Humidity (CRH)

Hygroscopicity is not random; it is a thermodynamic property defined by the Critical Relative Humidity (CRH) .

-

Definition: The CRH is the relative humidity of the atmosphere at which the partial pressure of water vapor in the air equals the vapor pressure of a saturated solution of the salt.[1]

-

The Rule: If Laboratory RH > Salt CRH , the salt will absorb water spontaneously until it dissolves (deliquescence).

-

Impact: Many amine salts have a CRH below 40%. In a typical lab (RH 50–60%), these salts act as "water sponges," rapidly transforming from free-flowing powders into sticky gums or oils.

The "Gummy Solid" Phenomenon

Unlike inorganic salts that may cake, organic amine salts often form viscous oils upon hydration. This is due to the disruption of the crystal lattice by water molecules, lowering the melting point (eutectic formation). Once "oiled out," the surface area drops drastically, making re-drying difficult without specific intervention.

Storage Strategy: The First Line of Defense

Proper storage extends shelf-life and reduces the need for aggressive drying protocols.

| Storage Tier | Environment | Recommended For | Notes |

| Tier 1 (Gold) | Glovebox (N₂/Ar) | Highly deliquescent salts, expensive reagents ( | Eliminates moisture entirely. |

| Tier 2 (Silver) | Vacuum Desiccator | Bulk reagents, daily use salts. | Must use active desiccant. Check vacuum seal weekly. |

| Tier 3 (Bronze) | Taped Bottle + Parafilm | Stable salts (High CRH). | Use electrical tape first (stretches better than Parafilm), then Parafilm. |

Desiccant Selection:

-

Phosphorus Pentoxide (

): The most effective but difficult to handle. Use for recovery of very wet salts in a vacuum desiccator.[2] -

Indicating Drierite / Molecular Sieves: Best for routine storage.

-

Avoid: Do not use basic desiccants (like KOH) for HCl salts if there is any risk of volatile free-base liberation, though generally, KOH is reserved for protecting free amines from acid vapors.

Protocol: Precision Weighing (The "Difference" Method)

Objective: To transfer an exact mass of hygroscopic salt without it absorbing water during the process or sticking to the weighing boat. Common Error: Weighing a hygroscopic salt on an open weighing paper leads to a "drifting" balance reading (mass increases as you watch) and residual material sticking to the paper.

Methodology: Weighing by Difference

-

Preparation: Dry the exterior of the storage bottle. Have your receiving flask (containing solvent or stir bar) ready.

-

Tare: Place the entire capped bottle of the reagent on the analytical balance. Tare to zero (or record the mass).

-

Transfer: Remove the bottle from the balance. Quickly open it, transfer an estimated amount of solid into your receiving flask, and immediately recap the bottle.

-

Measurement: Place the capped bottle back on the balance.

-

Calculation: The negative value displayed (or the difference in recorded mass) is the exact mass transferred.

-

Validation: If the mass is insufficient, repeat steps 3-5.

Why this works: You never weigh the "sticky" solid directly on the balance pan.[3] The salt is only exposed to air during the brief transfer, and the balance reading stabilizes immediately because the source container is sealed.

Figure 1: Decision Logic for Weighing Methodologies.

Protocol: Drying and Recovery of "Gummy" Salts

When a salt has absorbed water and become sticky, simple vacuum drying often fails because the "gum" traps water (case hardening).

Workflow A: Vacuum Oven Drying (Standard)

-

Applicability: Damp powders that have not fully deliquesced.

-

Temperature Rule: Set oven to

. If MP is unknown, start at 40°C.-

Warning: Exceeding the MP of a hydrated salt can cause it to fuse into a glass, which is impossible to remove.

-

-

Procedure:

-

Spread salt thinly on a watch glass.

-

Place in vacuum oven with a trap (prevent HCl damage to pump).

-

Dry for 12–24 hours.

-

Cool under vacuum or inert gas. Do not vent with humid lab air.

-

Workflow B: Azeotropic Drying (For "Oils/Gums")

-

Applicability: Salts that have turned into oil/gum.

-

Principle: Water forms a low-boiling azeotrope with toluene or benzene, carrying the water out of the salt matrix.

-

Steps:

-

Dissolve/Suspend the gummy salt in Toluene (or Benzene if permitted).

-

Rotary evaporate the solvent.[4] The water will co-evaporate with the toluene.

-

Repeat 2-3 times.

-

The oil should transform back into a white solid foam or powder.

-

Finish drying in a vacuum oven (Workflow A).

-

Figure 2: Recovery workflow for compromised amine salts.

Quality Control: Karl Fischer Titration

Never assume a hygroscopic salt is dry based on appearance.

-

Method: Coulometric Karl Fischer (KF) is preferred for high-value intermediates.

-

Sample Prep: If the salt is insoluble in the KF reagent (methanol-based), use a co-solvent like Formamide (improves solubility of polar salts) or heat the cell (if supported).

-

Acceptance Criteria: For critical coupling reactions (e.g., EDC coupling), water content should be

.

References

-

Weighing by Difference Methodology

- Source: University of Toronto / YouTube & LibreTexts (Analytical Chemistry Techniques).

- Context: Standard analytical protocol for minimizing hygroscopic error.

-

URL:

-

Critical Relative Humidity (CRH)

-

Source: International Fertilizer Association (IFA) Technical Conference.[1]

- Context: Defines CRH and the thermodynamics of salt deliquescence.

-

URL:

-

-

Drying Protocols (Vacuum & Azeotropic)

- Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).

-

Context: Standard procedures for drying organic salts and breaking hydrates.[5]

-

URL:

-

Karl Fischer Titration Standards

- Source: USP General Chapter <921> Water Determin

- Context: Industry standard for validating w

-

URL:

-

Handling Hygroscopic Reagents (Sigma-Aldrich)

Sources

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Cyclobutanamine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Cyclobutanamine N-Alkylation

Introduction: The Cyclobutanamine Challenge

Welcome to the technical support hub. You are likely here because you are experiencing one of two problems: polyalkylation (getting tertiary amines/quaternary salts instead of secondary amines) or low conversion due to the specific handling requirements of cyclobutanamine.

Cyclobutanamine (

-

Volatility: With a boiling point of ~82°C, starting material loss during heated reactions is a common silent yield-killer.

-

Nucleophilicity Paradox: The cyclobutyl group is electron-donating, making the resulting secondary amine (

) often more nucleophilic than the starting primary amine, driving over-alkylation. -

Steric Strain: While less fragile than cyclopropane, the ring strain (~26 kcal/mol) requires avoiding extremely harsh acidic conditions that might trigger ring-opening rearrangements.

This guide prioritizes chemoselectivity (mono- vs. bis-alkylation) and operational integrity .

Module 1: Method Selection (The "Which Route?" FAQ)

Q: Should I use Direct Alkylation (

A: This is the critical decision point. Do not default to

| Feature | Reductive Amination | Direct Alkylation ( |

| Primary Mechanism | Condensation | Nucleophilic Substitution |

| Risk of Over-alkylation | Low (Stepwise control) | High (Requires optimization) |

| Reagent Requirement | Aldehyde/Ketone + Hydride | Alkyl Halide/Sulfonate + Base |

| Cyclobutanamine Risk | Low (Mild conditions) | Moderate (Base/Heat sensitivity) |

| Recommendation | Preferred for Mono-alkylation | Use only if Aldehyde is unstable or unavailable |

Decision Matrix:

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Module 2: Troubleshooting Direct Alkylation ( )

Q: I am seeing significant dialkylation (tertiary amine). How do I stop at the secondary amine?

A: The "Cesium Effect" and Solvent Control.

Standard bases (

-

The Protocol:

-

Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).

-

Base:

(Cesium Carbonate).[1][2][3][4] -

Stoichiometry: 1.0 equiv Alkyl Halide : 1.2 equiv Cyclobutanamine : 1.0 equiv

. -

Mechanism: The large cesium cation (

) forms a "loose" ion pair with the amide/carbonate. It is hypothesized that steric bulk and solubility factors in DMF suppress the proton transfer required for the second alkylation event [1].

-

Q: My yield is low, but I see no side products. Where is my cyclobutanamine?

A: It likely evaporated. Cyclobutanamine is volatile. If you are heating a reaction in MeCN at 80°C in an open flask or a poorly sealed vial, you are distilling off your nucleophile.

-

Fix: Use a sealed pressure tube.

-

Fix: Use the hydrochloride salt of cyclobutanamine (

) and add an extra equivalent of base to release the free amine in situ. This keeps the "reservoir" of amine non-volatile until it reacts.

Q: Can I use TBAI (Tetrabutylammonium iodide)?

A: Yes, for sluggish alkyl chlorides. If you are using a less reactive alkyl chloride, add 10-20 mol% TBAI. This generates the alkyl iodide in situ (Finkelstein reaction), which is a better electrophile, allowing you to run the reaction at lower temperatures, preserving your volatile amine.

Module 3: Troubleshooting Reductive Amination

Q: Which reducing agent should I use? NaBH4 is giving me alcohols.

A: Switch to Sodium Triacetoxyborohydride (STAB).

Sodium borohydride (

-

The Gold Standard: Sodium Triacetoxyborohydride,

.[5][6][7] -

Why: It is sterically bulky and electron-deficient. It reacts negligibly with aldehydes/ketones but rapidly reduces the protonated imine (iminium ion) formed between the cyclobutanamine and the aldehyde [2].

Protocol: Selective Mono-Alkylation via STAB

-

Mix: Aldehyde (1.0 equiv) + Cyclobutanamine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

-

Add:

(1.4 equiv). -

Catalyst: If the reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation.

-

Time: Stir at Room Temp for 2-4 hours.

-

Quench: Saturated

.

Q: The reaction turns into a gum and yield is low.

A: Check your solvent and pH.

-

Solvent: Avoid Methanol if using

(it reacts slowly with the solvent). Use DCE, DCM, or THF.[8][9] -

pH: If using the cyclobutanamine HCl salt, you MUST add exactly 1 equivalent of TEA or DIPEA to free the amine. However, the medium must remain slightly acidic (pH 5-6) for the imine reduction to proceed. Do not over-basify.

Module 4: Experimental Workflow & Diagnostics

Use this flowchart to diagnose failure modes in your current experiment.

Figure 2: Diagnostic workflow for identifying root causes of reaction failure.

Summary of Optimized Conditions

| Parameter | Standard Condition | High-Yield Optimization | Why? |

| Base | Suppresses polyalkylation via "Cesium Effect" [1]. | ||

| Solvent | DCM or Toluene | DMF or MeCN | Polar aprotic solvents stabilize the transition state. |

| Temp | Reflux | RT to 60°C (Sealed) | Prevents evaporation of cyclobutanamine. |

| Reducing Agent | Chemoselective for imines; ignores aldehydes [2].[5] |

References

-

Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3][4][10] The Journal of Organic Chemistry. [Link][4]

-

Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting crystallization of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride

System Overview

Molecule: N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride (IUPAC: N-((tetrahydro-2H-pyran-4-yl)methyl)cyclobutanamine hydrochloride)